2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylpyrazine
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Overview
Description
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylpyrazine is a heterocyclic compound that features both pyrazole and azetidine rings
Preparation Methods
The synthesis of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylpyrazine typically involves multiple steps. One common route includes the reaction of 4-chloro-1H-pyrazole with a suitable azetidine derivative under controlled conditions. The reaction conditions often involve the use of solvents such as tetrahydrofuran and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylpyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylpyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylpyrazine include other pyrazole and azetidine derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. For example, compounds like 4-chloro-2-(1H-pyrazol-3-yl)phenol and 3-methyl-5-(o-tolylamino)-1H-pyrazole-4-carboxylic acid have been studied for their unique properties and applications[5][5].
Properties
Molecular Formula |
C12H14ClN5 |
---|---|
Molecular Weight |
263.72 g/mol |
IUPAC Name |
2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-3-methylpyrazine |
InChI |
InChI=1S/C12H14ClN5/c1-9-12(15-3-2-14-9)17-5-10(6-17)7-18-8-11(13)4-16-18/h2-4,8,10H,5-7H2,1H3 |
InChI Key |
CVZKDFYIDUHEKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1N2CC(C2)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
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